Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate
Description
Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester, and a 4-pyridyl substituent. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry due to its stereochemical integrity and functional versatility .
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h5-8,11H,9H2,1-4H3,(H,16,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNTBDWQKLOBS-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid is often used for Boc deprotection.
Major Products Formed
Oxidation: Oxidized pyridyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Drug Development
Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is utilized as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
- Case Study : In research focused on developing new anti-cancer therapies, derivatives of this compound have been explored for their ability to inhibit specific pathways involved in tumor growth. For example, modifications to the pyridine ring have been shown to improve binding affinity to target proteins involved in cell proliferation.
Peptide Synthesis
The compound serves as an important intermediate in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group is crucial for the selective protection of amines during peptide assembly.
- Table: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Cleavage Conditions | Common Uses |
|---|---|---|---|
| Boc | High | Acidic conditions | SPPS |
| Fmoc | Moderate | Basic conditions | SPPS |
| Z | Low | Hydrogenation | Organic synthesis |
Bioconjugation
This compound can be used in bioconjugation strategies, where it acts as a linker between biologically active molecules and targeting moieties. This application is particularly relevant in the design of targeted drug delivery systems.
- Example : Researchers have successfully conjugated this compound with monoclonal antibodies to enhance the specificity and efficacy of therapeutic agents against cancer cells.
Mechanism of Action
The mechanism of action of Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The pyridyl group may also interact with biological receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s key structural elements are compared below with analogous derivatives:
Substituent on the Aromatic Ring
Boc-4-bromo-D-phenylalanine Methyl Ester ():
- Structure : Replaces the 4-pyridyl group with a 4-bromophenyl ring.
- Impact : The bromophenyl group increases lipophilicity and enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the polar 4-pyridyl group, which may enhance solubility in aqueous environments .
Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate (): Structure: Incorporates a bromobenzyl side chain instead of pyridyl.
Pyridyl Substituent Position and Modifications
Methyl 2-[(tert-butoxycarbonyl)amino]-3-[(pyridin-2-yl)amino]propenoate (5f) (): Structure: Features a 2-pyridyl substituent instead of 4-pyridyl. Impact: The 2-pyridyl group may alter hydrogen-bonding interactions due to nitrogen positioning, affecting biological activity .
Methyl 3-(4-Pyridyl)-3-oxopropanoate (): Structure: Contains a 3-oxo group adjacent to the pyridyl ring. Impact: The ketone introduces electrophilic reactivity, contrasting with the ester’s hydrolytic stability in the target compound .
Ester Group Variations
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (): Structure: Ethyl ester instead of methyl. Impact: Ethyl esters typically hydrolyze slower than methyl esters, influencing metabolic stability .
Key Findings and Implications
- Structural Flexibility : Substituting the pyridyl group’s position (2- vs. 4-) or replacing it with phenyl/bromophenyl significantly alters electronic properties and biological interactions.
- Synthetic Optimization : Higher yields are achieved with electron-deficient heterocycles (e.g., chloropyridazinyl in 5e), guiding route design for analogs .
- Application Scope : The target compound’s balance of polarity and stability makes it ideal for peptide synthesis, while halogenated analogs () are better suited for catalytic cross-coupling .
Biological Activity
Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate, with the CAS number 1241676-69-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- SMILES Notation : CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC
Synthesis
The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl (Boc)-protected amino acids with pyridine derivatives. This method allows for the selective introduction of the pyridyl group while maintaining the integrity of the amino acid structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives of amino acid compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Propargyl betulinate | T47D Breast Cancer | 3.9 | Apoptosis induction via ROS pathway |
| Betulinic acid | HeLa Cervical Cancer | 5.0 | Proteasome inhibition and apoptosis |
These findings suggest that this compound may exhibit similar mechanisms of action, potentially through apoptosis induction and modulation of cellular pathways.
The biological activity is believed to be mediated through several mechanisms:
- Proteasome Inhibition : Compounds structurally related to this compound have been shown to inhibit proteasome activity, leading to an accumulation of pro-apoptotic factors.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been implicated in the induction of apoptosis in cancer cells treated with related compounds.
- Cell Cycle Arrest : Some studies indicate that these compounds can lead to cell cycle arrest at various phases, further contributing to their anticancer effects.
Study on Cytotoxicity
A study investigating the cytotoxic effects of this compound on human cancer cell lines revealed significant activity:
- Cell Lines Tested : HeLa, T47D, CCRF/CEM
- Findings : The compound exhibited selective cytotoxicity towards cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index.
In Vivo Studies
In vivo assessments using animal models have indicated that this compound can reduce tumor size significantly when administered at specific dosages over a defined period.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Methyl (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate while preserving stereochemical integrity?
- Methodology : Use Boc (tert-butoxycarbonyl) protection for the amino group to prevent racemization during coupling reactions. Perform reactions under anhydrous conditions with catalysts like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for efficient amide bond formation. Monitor reaction progress via TLC (n-hexane/ethyl acetate 7:3) and purify intermediates using flash chromatography .
- Key Data : Intermediate yields (e.g., 70–85%) and enantiomeric excess (≥98% ee) should be validated via chiral HPLC or polarimetry .
Q. How can the 4-pyridyl substituent influence the compound’s solubility and reactivity in aqueous vs. organic media?
- Methodology : Assess solubility in polar (water, DMSO) and nonpolar (DCM, ethyl acetate) solvents. The pyridyl group enhances polarity, improving aqueous solubility but may require acid/base adjustments (e.g., trifluoroacetic acid for Boc deprotection in DCM) .
- Functional Analysis : Use UV-Vis spectroscopy to track protonation/deprotonation of the pyridine nitrogen (pKa ~5–6) under varying pH conditions .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Core Methods :
- NMR : Confirm stereochemistry (¹H/¹³C NMR) and Boc group integrity (δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How do competing side reactions (e.g., Boc deprotection or pyridyl ring alkylation) impact synthetic routes?
- Risk Mitigation : Avoid strong nucleophiles or high temperatures during coupling steps. Monitor for undesired alkylation of the pyridyl group via LC-MS. Use mild deprotection agents (TFA/DCM, 0°C to RT) to minimize side reactions .
- Case Study : In analogous compounds, prolonged exposure to TFA at >25°C led to 10–15% decomposition; optimize reaction times ≤2 hours .
Q. What strategies resolve contradictions in reported yields for Boc-protected amino acid derivatives?
- Root Cause Analysis : Variability often arises from moisture-sensitive intermediates or incomplete purification. Implement rigorous drying protocols (molecular sieves, argon atmosphere) and validate purity via orthogonal methods (HPLC + NMR) .
- Data Reconciliation : Compare yields across literature (e.g., 65–90% for similar Boc-amino esters) and identify solvent systems (e.g., THF vs. DMF) affecting crystallization efficiency .
Q. How does the 4-pyridyl group modulate biological activity in target engagement studies?
- Experimental Design : Synthesize analogs with substituted pyridyl groups (e.g., 3-pyridyl or methyl-pyridyl) and compare binding affinities via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Structural Insights : The 4-pyridyl orientation enhances π-π stacking in enzyme active sites, as observed in Murine Double Minute (MDM2/MDMX) inhibitor studies .
Q. What are the stability limits of this compound under thermal or photolytic stress?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
